(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride
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Overview
Description
(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride is a synthetic organic compound that features a fluorine atom and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the ethanamine moiety: This step may involve amination reactions using suitable amine sources.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Materials science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine: The non-hydrochloride form of the compound.
(2Z)-2-Chloro-2-(oxolan-3-ylidene)ethanamine;hydrochloride: A similar compound with a chlorine atom instead of fluorine.
(2Z)-2-Fluoro-2-(tetrahydrofuran-3-ylidene)ethanamine;hydrochloride: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The presence of the fluorine atom and the oxolane ring in (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride may confer unique chemical and biological properties, such as increased stability and specific binding interactions.
Properties
IUPAC Name |
(2Z)-2-fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h1-4,8H2;1H/b6-5-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITHMTLYHSSBSF-YSMBQZINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=C(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC/C1=C(/CN)\F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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